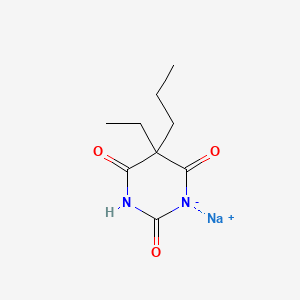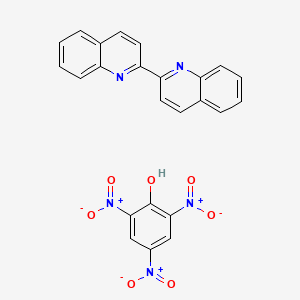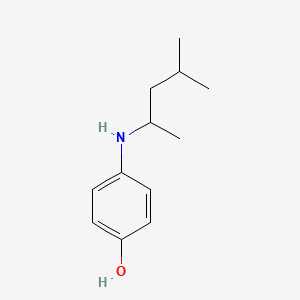
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate is a chemical compound with a complex structure that includes chlorine, bromine, and phosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate typically involves the reaction of 2,5-dibromobenzaldehyde with phosphorus oxychloride and dimethyl phosphite. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Applications De Recherche Scientifique
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(2,5-dichlorophenyl)ethenyl dimethyl phosphate
- 2-Chloro-1-(2,5-dimethoxyphenyl)ethenyl dimethyl phosphate
Uniqueness
2-Chloro-1-(2,5-dibromophenyl)ethenyl dimethyl phosphate is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can make it particularly valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
64050-65-3 |
|---|---|
Formule moléculaire |
C10H10Br2ClO4P |
Poids moléculaire |
420.42 g/mol |
Nom IUPAC |
[(E)-2-chloro-1-(2,5-dibromophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10Br2ClO4P/c1-15-18(14,16-2)17-10(6-13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3/b10-6+ |
Clé InChI |
GCPZJLMNTRBBDG-UXBLZVDNSA-N |
SMILES isomérique |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C=CC(=C1)Br)Br |
SMILES canonique |
COP(=O)(OC)OC(=CCl)C1=C(C=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)








